molecular formula C21H27ClO5 B1671478 Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether CAS No. 227947-06-0

Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether

Cat. No. B1671478
CAS RN: 227947-06-0
M. Wt: 394.9 g/mol
InChI Key: HDTYUHNZRYZEEB-UHFFFAOYSA-N
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Description

Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether is a derivative of Bisphenol A diglycidyl ether and an exogenous endocrine disruptor widely present in canned food samples . It is the (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) diether of bisphenol A; a small molecule that inhibits transactivation of the AR amino-terminal domain (NTD). It has a role as an androgen antagonist .


Synthesis Analysis

Bisphenol A (2,3-dihydroxypropyl) glycidyl ether can be obtained as a product of the reaction of bisphenol A with epichlorohydrin . It is generally used as a substrate to prepare epoxy resins, which is used in coatings and adhesives .


Molecular Structure Analysis

The empirical formula of Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether is C21H27ClO5 . Its molecular weight is 394.89 .


Chemical Reactions Analysis

Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether is a chlorinated derivative, which is released during the thermal coating treatment of food cans, big storage vessels, and food containers .


Physical And Chemical Properties Analysis

Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether is an analytical standard with a quality level of 100 . It has an assay of ≥95.0% (HPLC) and is suitable for HPLC and gas chromatography (GC) techniques . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Inhibition of Androgen Receptor (AR)

EPI-001 is known to have inhibitory effects on androgen receptor (AR) expression and activity in prostate cancer . It is a bisphenol A-derived compound that binds covalently and inhibits the AR NH2-terminal domain (NTD) . This results in multilevel inhibitory effects on AR in prostate cancer (PCa) cell lines and tissues .

Modulation of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)

EPI-001 has been identified as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator . This modulation of PPARγ is one of the secondary mechanisms of action associated with AR inhibition .

Inhibition of Transcriptional Activation Units (TAUs)

EPI-001 inhibits transcriptional activation units (TAUs) 1 and 5 of the AR NTD, which results in reduced AR expression .

Growth Inhibition of Prostate Cancer Cell Lines

EPI-001 has been shown to inhibit the growth of both AR-positive and AR-negative PCa cell lines . The highest sensitivity to EPI-001 was observed in LNCaP cells .

Treatment of Castration-Resistant Prostate Cancer

EPI-001 has been found to be active against castration-resistant prostate cancer . It targets the transactivation unit 5 of the androgen receptor, which is key for the ability of prostate cells to proliferate in the absence of androgens .

Reduction of Serum Prostate-Specific Antigen (PSA) Levels

EPI-001 has been shown to reduce serum PSA levels in both an LNCaP prostate cancer xenograft model in castrated mice and a patient-derived LT313 prostate cancer mouse xenograft model .

Mechanism of Action

EPI-001, also known as Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether or EPI 001, is a compound that has shown promising results in the treatment of castration-resistant prostate cancer (CRPC) . This article will delve into the mechanism of action of EPI-001, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Target of Action

EPI-001 primarily targets the androgen receptor (AR) . More specifically, it is the first inhibitor of the androgen receptor amino-terminal domain (AR NTD) . The AR NTD is essential for AR activity . EPI-001 binds to the activation function-1 (AF-1) region in the NTD of the AR .

Mode of Action

EPI-001 acts by binding covalently to the NTD of the AR and blocking protein-protein interactions required for transcriptional activity of the AR and its splice variants . This is different from all currently-used antiandrogens, which bind to the C-terminal ligand-binding domain (LBD) of the AR and competitively block binding and activation of the receptor by androgens .

Biochemical Pathways

EPI-001’s action results in the inhibition of transcriptional activation units (TAUs) 1 and 5 of the AR NTD . This leads to reduced AR expression . It also has a secondary mechanism of action associated with AR inhibition, which is the selective modulation of peroxisome proliferator-activated receptor-gamma (PPARγ) .

Pharmacokinetics

It is known that epi-001 has suboptimal pharmacokinetics

Result of Action

EPI-001 inhibits the growth of AR-positive and AR-negative prostate cancer (PCa) cell lines . The highest sensitivity is observed in LNCaP cells . It also reduces the growth of CRPC xenografts .

properties

IUPAC Name

3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClO5/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,23-25H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTYUHNZRYZEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400170
Record name EPI 001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether

CAS RN

227947-06-0
Record name 3-[4-[1-[4-(3-Chloro-2-hydroxypropoxy)phenyl]-1-methylethyl]phenoxy]-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227947-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EPI 001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name EPI-001
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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